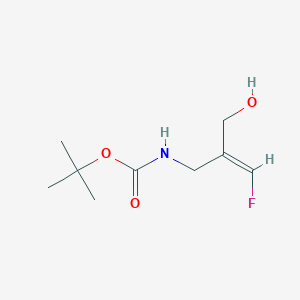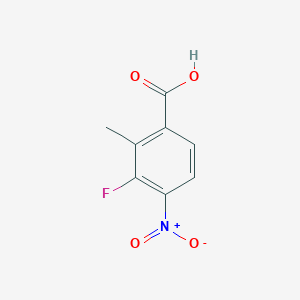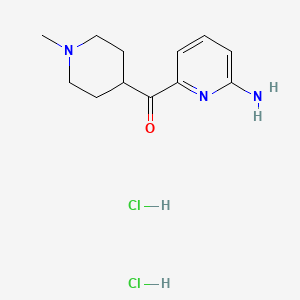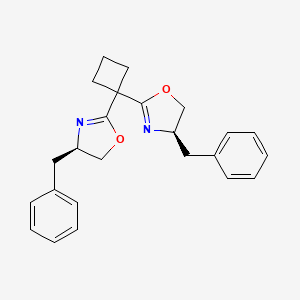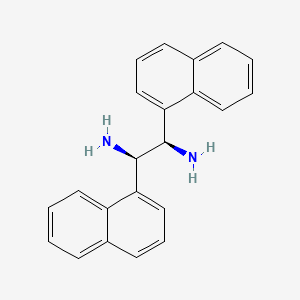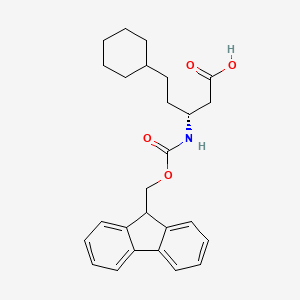
(R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid is a modified amino acid derivative that features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions. This compound is particularly valuable in the field of solid-phase peptide synthesis (SPPS), where it serves as a building block for the construction of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
In an industrial setting, the production of Fmoc-protected amino acids, including ®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid, is often carried out using automated peptide synthesizers. These machines allow for the efficient and scalable synthesis of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The use of Fmoc chemistry in these synthesizers ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reaction with nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Deprotection: The free amino acid.
Coupling: Peptides or proteins with the desired sequence.
Substitution: Amino acid derivatives with new functional groups.
Scientific Research Applications
®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins for structural and functional studies.
Biology: Employed in the development of peptide-based probes and inhibitors for studying biological processes.
Medicine: Utilized in the design of peptide therapeutics and vaccines.
Industry: Applied in the production of peptide-based materials and catalysts.
Mechanism of Action
The primary mechanism of action of ®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further functionalization or biological activity.
Comparison with Similar Compounds
Similar Compounds
®-3-(Boc-amino)-5-cyclohexylpentanoic acid: Uses a t-Boc protecting group instead of Fmoc.
®-3-(Cbz-amino)-5-cyclohexylpentanoic acid: Uses a Cbz protecting group.
Uniqueness
®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid is unique due to the properties of the Fmoc group, which offers milder deprotection conditions and greater stability under basic conditions compared to Boc and Cbz groups. This makes it particularly suitable for automated peptide synthesis and the production of complex peptides with high purity.
Properties
IUPAC Name |
(3R)-5-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDJBFBBLLZMRX-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
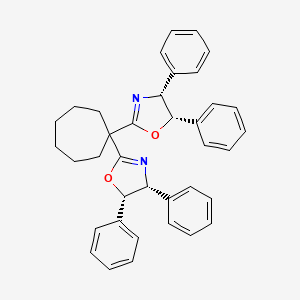
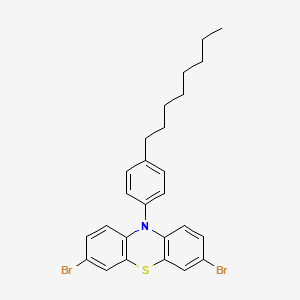
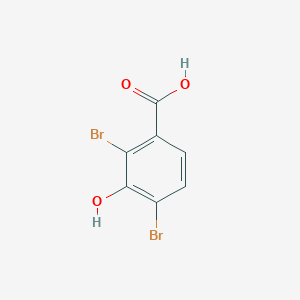

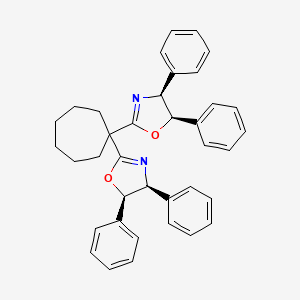
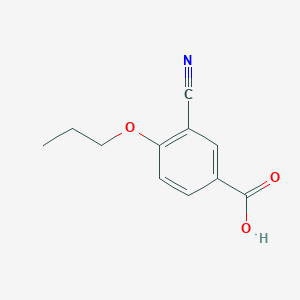
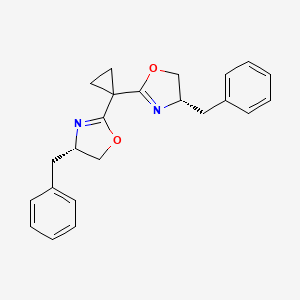

![1,3-Dibromo-5-(2-hexyldecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B8222698.png)
